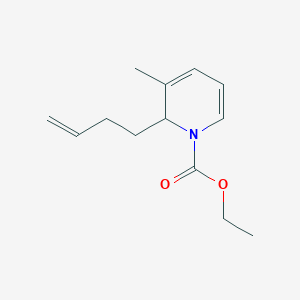![molecular formula C24H26O8 B14340027 Bis[4-(ethoxycarbonyl)phenyl] hexanedioate CAS No. 105653-01-8](/img/structure/B14340027.png)
Bis[4-(ethoxycarbonyl)phenyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(ethoxycarbonyl)phenyl] hexanedioate: is a chemical compound with the molecular formula C24H26O8 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethoxycarbonyl groups attached to phenyl rings, connected by a hexanedioate linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)phenol and hexanedioic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of activated carbonates can facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is used as a building block in organic synthesis. It is employed in the preparation of polycarbonates and other polymeric materials .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its unique structure allows for the attachment of various functional groups, making it suitable for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of Bis[4-(ethoxycarbonyl)phenyl] hexanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl) 4,4′-[(6-{[4-(ethoxycarbonyl)phenyl]amino}-1,3,5-triazine-2,4-diyl)bis(azanediyl)]dibenzoate .
- Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane .
Uniqueness: Bis[4-(ethoxycarbonyl)phenyl] hexanedioate is unique due to its specific ester linkage and the presence of ethoxycarbonyl groups.
Propriétés
Numéro CAS |
105653-01-8 |
|---|---|
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
bis(4-ethoxycarbonylphenyl) hexanedioate |
InChI |
InChI=1S/C24H26O8/c1-3-29-23(27)17-9-13-19(14-10-17)31-21(25)7-5-6-8-22(26)32-20-15-11-18(12-16-20)24(28)30-4-2/h9-16H,3-8H2,1-2H3 |
Clé InChI |
HTWNWKXDLQUZSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





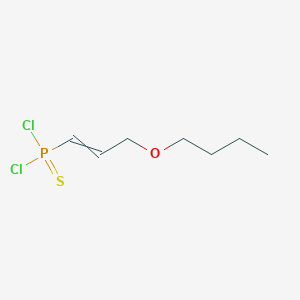
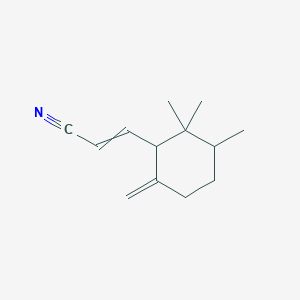
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)

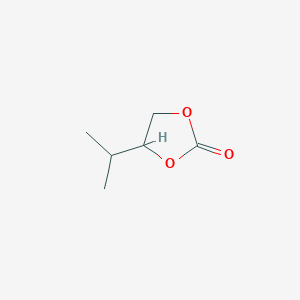

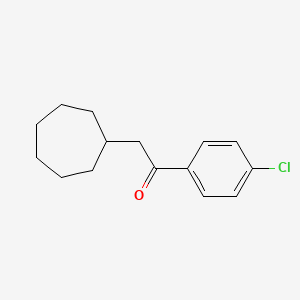

![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
